![molecular formula C7H12O2 B2741352 C=C1CC(C1)(CO)CO CAS No. 2170372-19-5](/img/structure/B2741352.png)
C=C1CC(C1)(CO)CO
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Description
C=C1CC(C1)(CO)CO, also known as Isopulegol, is a colorless liquid with a minty odor that is commonly used in the fragrance and flavor industry. Isopulegol is a terpene alcohol that is found in many plants, including mint, lemongrass, and eucalyptus. In recent years, there has been a growing interest in the scientific research applications of Isopulegol due to its unique chemical properties and potential health benefits.
Scientific Research Applications
Thermal-Catalytic C1 Molecules Conversion
The compound can be used in the conversion of compounds with a single carbon atom, especially carbon monoxide (CO), carbon dioxide (CO2), and methane (CH4), into clean fuels and valuable chemicals via a catalytic strategy . This process is crucial for sustainable and green development .
Photocatalytic and Electrocatalytic Transformations
The compound can be used in photocatalytic and electrocatalytic transformations of C1 molecules involving C–C coupling . This process offers great opportunities for the activation and controllable C–C coupling of C1 molecules under mild and environmentally benign conditions .
Synthesis of Formamides, Methylamines, and Dialkoxymethanes
The compound can be used in the homogeneous catalyzed formation of C-N and C-O bonds within the synthesis of formamides, methylamines, and dialkoxymethanes . This process focuses on the construction of value-added intermediates and products .
Production of Clean Fuels
The compound can be used in the production of clean fuels via the conversion of C1 molecules . This process is part of a larger effort to find more sustainable and environmentally friendly energy sources .
Production of Valuable Chemicals
The compound can be used in the production of valuable chemicals via the conversion of C1 molecules . This process is part of a larger effort to find more sustainable and environmentally friendly methods of chemical production .
Synthesis of C2+ Compounds
The compound can be used in the synthesis of C2+ compounds from C1 feedstocks . This process involves the activation and selective C–C coupling of C1 molecules in the presence of solar energy or electrical energy .
properties
IUPAC Name |
[1-(hydroxymethyl)-3-methylidenecyclobutyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6-2-7(3-6,4-8)5-9/h8-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDBDXGUJCHOEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)(CO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Hydroxymethyl)-3-methylidenecyclobutyl]methanol |
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